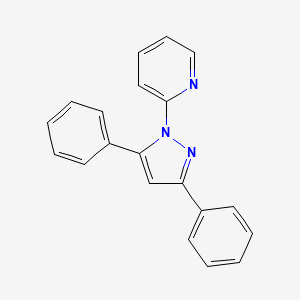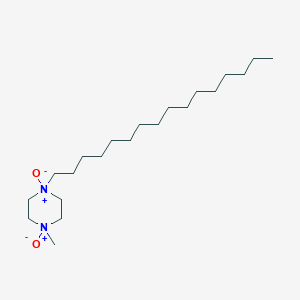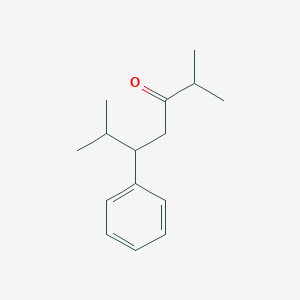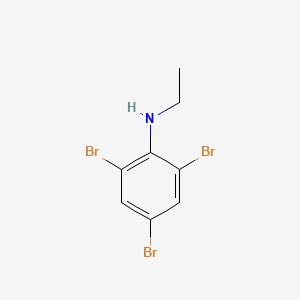
2,4,6-Tribromo-N-ethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Tribromo-N-ethylaniline is an organic compound that belongs to the class of brominated anilines It is characterized by the presence of three bromine atoms attached to the benzene ring at positions 2, 4, and 6, and an ethyl group attached to the nitrogen atom of the aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tribromo-N-ethylaniline typically involves the bromination of N-ethylaniline. The process can be carried out by dissolving N-ethylaniline in glacial acetic acid and adding bromine solution dropwise while maintaining the reaction mixture at a low temperature to control the exothermic reaction . The bromine atoms preferentially substitute the hydrogen atoms at the ortho and para positions relative to the amino group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Tribromo-N-ethylaniline undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine atoms on the benzene ring can be substituted by other electrophiles under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines or other derivatives.
Oxidation: Oxidative reactions can lead to the formation of quinones or other oxidized products.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed
Electrophilic Substitution: Substituted anilines with different functional groups.
Reduction: Amines and other reduced derivatives.
Oxidation: Quinones and other oxidized compounds.
Aplicaciones Científicas De Investigación
2,4,6-Tribromo-N-ethylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,4,6-Tribromo-N-ethylaniline involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to various biological effects. For example, it may interfere with the metabolic pathways of microorganisms, exhibiting antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Tribromoaniline: Similar structure but lacks the ethyl group on the nitrogen atom.
2,4,6-Tribromophenol: Contains a hydroxyl group instead of an amino group.
2,4,6-Tribromoanisole: Contains a methoxy group instead of an amino group.
Uniqueness
2,4,6-Tribromo-N-ethylaniline is unique due to the presence of the ethyl group on the nitrogen atom, which can influence its chemical reactivity and biological activity. This structural difference can lead to variations in its applications and effectiveness compared to similar compounds.
Propiedades
Número CAS |
81090-58-6 |
|---|---|
Fórmula molecular |
C8H8Br3N |
Peso molecular |
357.87 g/mol |
Nombre IUPAC |
2,4,6-tribromo-N-ethylaniline |
InChI |
InChI=1S/C8H8Br3N/c1-2-12-8-6(10)3-5(9)4-7(8)11/h3-4,12H,2H2,1H3 |
Clave InChI |
UBVCEZRWGJDMCP-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=C(C=C(C=C1Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


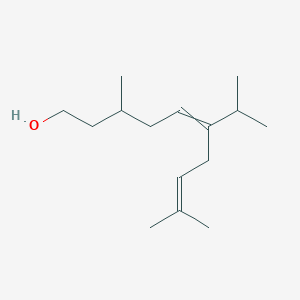
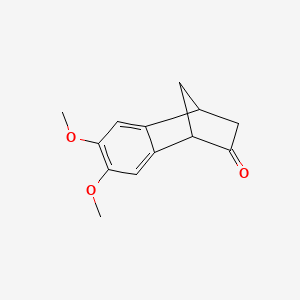
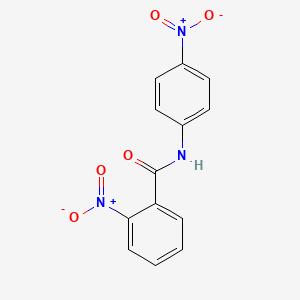

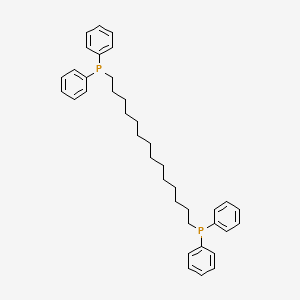
![N-[5-(2-Chloroethenesulfonyl)-2,4-dimethylphenyl]acetamide](/img/structure/B14431643.png)
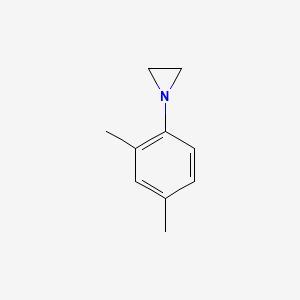
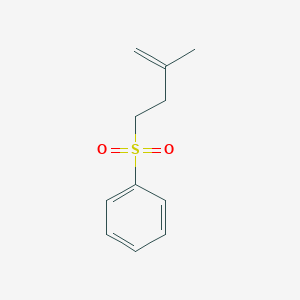
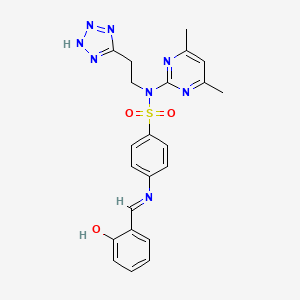
![2-{[(Prop-2-en-1-yl)oxy]imino}propanoic acid](/img/structure/B14431675.png)
